1-(3-fluorobenzoyl)-4-(2-thienylcarbonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 1-(3-fluorobenzoyl)-4-(2-thienylcarbonyl)piperazine involves condensation reactions between specific benzoyl and thiophene derivatives. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with structural similarities, was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds reveals similar molecular conformations but differences in intermolecular interactions. For example, three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines showed similar conformations, but the 3-fluorobenzoyl analog was linked by hydrogen bonds into a three-dimensional structure, unlike its difluorobenzoyl and dichlorobenzoyl analogs (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactions and properties of compounds related to 1-(3-fluorobenzoyl)-4-(2-thienylcarbonyl)piperazine have been explored in various studies. The synthesis and biological evaluation of related compounds often involve reductive amination, amide hydrolysis, and N-alkylation. These processes lead to compounds with potential antibacterial and anthelmintic activity, showcasing the chemical versatility and potential application of these molecules in medicinal chemistry (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure and conformational stability, of compounds related to 1-(3-fluorobenzoyl)-4-(2-thienylcarbonyl)piperazine, are crucial for understanding their behavior in different environments. Studies have detailed the crystal structures of similar compounds, providing insights into their conformational stability and intermolecular interactions, which are essential for predicting their reactivity and stability in various conditions (Mahesha et al., 2019).
Chemical Properties Analysis
The chemical properties of 1-(3-fluorobenzoyl)-4-(2-thienylcarbonyl)piperazine and related compounds are characterized by their reactivity towards various chemical reagents and conditions. These properties are influenced by the molecular structure, particularly the presence of the fluorobenzoyl and thienylcarbonyl groups, which affect the electron distribution and reactivity of the molecule. The synthesis and functionalization of related compounds provide valuable information on their chemical properties, including reactivity patterns and potential chemical transformations (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
(3-fluorophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-4-1-3-12(11-13)15(20)18-6-8-19(9-7-18)16(21)14-5-2-10-22-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURCYIOSSDBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975066 |
Source
|
Record name | [4-(3-Fluorobenzoyl)piperazin-1-yl](thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone | |
CAS RN |
5967-47-5 |
Source
|
Record name | [4-(3-Fluorobenzoyl)piperazin-1-yl](thiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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